molecular formula C19H21ClN4O2 B2776088 N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1235177-29-3

N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2776088
CAS No.: 1235177-29-3
M. Wt: 372.85
InChI Key: SDXFQFRKQJYGLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, a key component of CPP-115, has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of CPP-115 is complex, with a chlorophenyl group, a pyridinyl group, and a piperidinyl group all connected through an oxalamide linkage.


Chemical Reactions Analysis

The synthesis of CPP-115 involves several chemical reactions, including the cyclization of 1,2-diamine derivatives with sulfonium salts, and aza-Michael addition between diamine and the in situ generated sulfonium salt .

Scientific Research Applications

Scientific Research Applications:

  • Neurological Studies

    Compounds similar to "N1-(2-chlorophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide" have been investigated for their neurological effects. For instance, studies have explored the neurotoxic potential of compounds leading to Parkinsonism in humans following exposure to meperidine-analog synthesis products (Hansen et al., 1983). This research underscores the importance of understanding the neurological impact of chemical compounds.

  • Pharmacokinetics and Metabolism

    Research on compounds like "N1-(2-chlorophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide" often focuses on their pharmacokinetics and metabolism. For example, the metabolism and excretion pathways of specific HIV-1 protease inhibitors have been characterized, providing insights into how similar compounds are processed by the human body (Balani et al., 1995).

  • Toxicological Assessments

    The toxicological profile of chemical compounds is critical for assessing their safety. Studies have detailed the toxic effects of various compounds, including organophosphorus and pyrethroid pesticides, highlighting the importance of evaluating the environmental and health risks associated with chemical exposure (Babina et al., 2012).

  • Environmental Health

    The impact of chemical compounds on environmental health is another significant area of research. Investigations into the presence of organochlorine and organobromine contaminants in human milk, for example, reflect concerns about persistent environmental pollutants and their effects on human health (Norén & Meironyte, 2000).

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c20-15-5-1-2-6-16(15)23-19(26)18(25)22-13-14-8-11-24(12-9-14)17-7-3-4-10-21-17/h1-7,10,14H,8-9,11-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXFQFRKQJYGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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